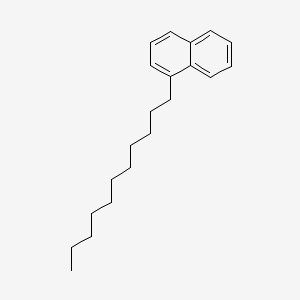

Naphthalene, undecyl-

Description

Structure

3D Structure

Properties

CAS No. |

7225-71-0 |

|---|---|

Molecular Formula |

C21H30 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

1-undecylnaphthalene |

InChI |

InChI=1S/C21H30/c1-2-3-4-5-6-7-8-9-10-14-19-16-13-17-20-15-11-12-18-21(19)20/h11-13,15-18H,2-10,14H2,1H3 |

InChI Key |

DDAIBSKPPVQJSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alkylated Naphthalenes

Advanced Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

The primary method for attaching alkyl chains to a naphthalene ring is the Friedel-Crafts alkylation. mt.com This reaction involves an electrophilic aromatic substitution where an alkylating agent, such as an alkyl halide or an olefin, reacts with naphthalene in the presence of a catalyst. mt.comwikipedia.org

N-Alkylation of Naphthalene Diimides (NDIs) with Undecyl and Related Chains

While direct C-alkylation of the naphthalene hydrocarbon core is common, a significant area of research involves the N-alkylation of naphthalene diimides (NDIs). NDIs are derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride and are noted for their applications in organic electronics. nih.gov The synthesis of N,N′-dialkylated NDIs, including those with undecyl chains, is achieved by reacting the dianhydride with the corresponding alkylamines (e.g., undecylamine). nih.gov

A systematic study on a series of N,N′-dialkylated NDIs, from propyl to undecyl chains (NDIC3-NDIC11), demonstrated that the length of the alkyl chain significantly influences the material's physical properties, such as solubility and charge carrier mobility. nih.gov The research found that NDIs with medium-length chains (NDIC6, NDIC7, and NDIC8) exhibited n-type mobility 10- to 30-fold higher than those with shorter or longer chains. nih.gov This highlights the importance of the undecyl group and related chains in tuning the electronic characteristics of NDI-based materials. nih.gov The structure of the alkyl group, whether linear or branched, also plays a role in modifying the properties of the resulting NDI. beilstein-journals.org

Table 1: Synthesis and Properties of N,N'-dialkylated Naphthalene Diimides (NDIs)

| Compound | Alkyl Chain | Synthesis Method | Key Finding |

|---|---|---|---|

| NDIC3-NDIC11 | n-propyl to n-undecyl | Reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with corresponding alkylamines. nih.gov | Charge carrier mobility is highest for medium-length chains (C6-C8). nih.gov |

| Core-Substituted NDIs | Various (e.g., n-propyl, 1-ethylpropyl) | Multi-step synthesis involving core substitution and N-alkylation. beilstein-journals.org | Alkyl groups enhance solubility, crucial for applications like photoredox catalysis. beilstein-journals.org |

Regioselective Functionalization Approaches

In the Friedel-Crafts alkylation of naphthalene, the position of the incoming alkyl group is a critical factor, leading to either α-substitution (at the 1-position) or β-substitution (at the 2-position). Substitution typically favors the 1-position due to the greater stability of the reaction intermediate. stackexchange.com However, the regioselectivity can be influenced by several factors.

When the alkylating group is bulky, steric hindrance with hydrogen atoms on the neighboring carbon can favor the formation of the 2-isomer. stackexchange.com For alkyl halides with more than two carbons, substitution at the 2-position is often preferred. stackexchange.com Reaction conditions, including temperature, catalyst, and solvent, also play a crucial role. Kinetically controlled reactions (lower temperatures) tend to yield the 1-alkylnaphthalene, while thermodynamically controlled conditions (higher temperatures) can lead to isomerization and favor the more stable 2-alkylnaphthalene. acs.org

Catalyst Systems in Alkylated Naphthalene Synthesis

The choice of catalyst is fundamental to the success of Friedel-Crafts alkylation. Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional catalysts for these reactions. mt.comresearchgate.net Protic Brønsted acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are also employed. mt.comresearchgate.net

Modern catalytic systems have focused on solid acids to improve efficiency and recyclability. Zeolites, which are porous crystalline materials, are particularly effective. google.comrsc.org Their shape-selective properties can be exploited to control the regioselectivity of the alkylation. acs.org For instance, using a zeolite catalyst with cations having a radius of at least 2.5 Å can increase the selectivity for producing long-chain mono-alkyl substituted naphthalenes. google.com HFAU zeolite has been shown to be an active catalyst for the alkylation of naphthalene with α-tetradecene, achieving high conversion rates. rsc.org

Ionic liquids, such as those based on 1-butyl-3-methylimidazolium ([Bmim]) chloroaluminate, have also emerged as effective catalysts and solvents for Friedel-Crafts reactions, offering potential environmental benefits. researchgate.netrsc.org

Table 2: Catalyst Systems for Naphthalene Alkylation

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃ mt.com | Traditional, highly active catalysts. mt.com |

| Brønsted Acids | H₂SO₄, HF mt.com | Strong protic acid catalysts. mt.com |

| Zeolites | HFAU, HY Zeolite google.comrsc.org | Shape-selective, reusable solid acids. acs.orggoogle.com |

| Ionic Liquids | Me₃NHCl–AlCl₃, [Bmim]Cl-AlCl₃ researchgate.netrsc.org | Act as both catalyst and solvent; considered "green" alternatives. researchgate.net |

Green Chemistry Principles in the Synthesis of Naphthalene Derivatives

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of alkylated naphthalenes.

Solvent-Free and Aqueous-Based Synthesis Protocols

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research into Friedel-Crafts reactions has explored the use of ionic liquids as recyclable, non-volatile solvent-catalyst systems. researchgate.net These systems can make the alkylation of naphthalene a greener process. researchgate.net While specific examples for undecyl-naphthalene are not prevalent in the provided results, the application of biocatalysis and artificial enzymes in Friedel-Crafts reactions represents a move towards aqueous-based and environmentally benign conditions. nih.gov

Sustainable Methodologies for Undecyl-Substituted Naphthalene Derivatives

Sustainable synthesis of undecyl-substituted naphthalenes focuses on catalyst efficiency and reaction conditions. The use of solid acid catalysts like zeolites is a significant step towards sustainability, as they can be easily separated from the reaction mixture and regenerated, minimizing waste. google.comrsc.org

Continuous-flow microreaction systems catalyzed by ionic liquids offer another sustainable approach. rsc.org A study on the synthesis of long-chain alkylated naphthalene using a microreactor with Me₃NHCl–AlCl₃ ionic liquid demonstrated high yields (>99%) within a very short reaction time (60 seconds) at a mild temperature (30 °C). rsc.org This method not only intensifies the process but also allows for precise control, potentially reducing energy consumption and by-product formation. rsc.org The deactivation of the ionic liquid catalyst was identified as being due to the loss of AlCl₃, an issue that could be resolved by supplementing with fresh AlCl₃, allowing the catalyst to remain active for multiple cycles. rsc.org

Synthesis of Naphthalene-Based Supramolecular Building Blocks

The incorporation of long alkyl chains, such as undecyl groups, into naphthalene-based scaffolds is a key strategy for creating soluble and self-assembling building blocks for organic electronics and supramolecular chemistry. The undecyl chains enhance solubility in organic solvents and direct the intermolecular packing and orientation through van der Waals interactions. A prominent class of such building blocks is the N,N'-dialkylated naphthalene diimides (NDIs).

A systematic study on a series of NDIs with varying alkyl chain lengths has detailed the synthesis of an undecyl-containing derivative. nih.gov The synthesis of N,N′-di(n-undecyl)naphthalene diimide is achieved through a condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride and an undecylamine. nih.gov This reaction is typically performed at elevated temperatures in a suitable solvent. The long undecyl chains are instrumental in modulating the solubility, self-assembly, and electronic characteristics of the NDI core, which is known for its n-type semiconductor properties. nih.gov The parity of the number of carbon atoms in the alkyl chains (odd vs. even) has been shown to have a distinct effect on the molecular packing in the solid state, which in turn influences the electronic properties of the material. nih.gov

The general synthetic protocol involves heating the naphthalenetetracarboxylic dianhydride with the corresponding amine, with reaction times ranging from a few hours to 48 hours, depending on the temperature and amine reactivity. nih.gov

Table 1: Synthesis of N,N′-di(n-undecyl)naphthalene diimide

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

|---|---|---|---|

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | n-Undecylamine | Heating (typically 100-220 °C) in a solvent (e.g., DMF, acetic acid) | N,N′-di(n-undecyl)naphthalene diimide |

Directed Synthesis of Specific Undecyl-Containing Naphthalene Scaffold Variants

The controlled synthesis of specific isomers of undecyl-naphthalene is crucial as the position of the alkyl group significantly affects the compound's properties. The primary methods for achieving this control rely on the principles of electrophilic aromatic substitution, particularly the Friedel-Crafts reaction and its variants. The main challenge is to selectively synthesize either 1-undecylnaphthalene or 2-undecylnaphthalene.

A highly effective and controlled method for preparing undecyl-naphthalene is a two-step sequence involving Friedel-Crafts acylation followed by a reduction. wikipedia.org This approach avoids the carbocation rearrangements that can plague direct Friedel-Crafts alkylation with long-chain alkyl halides. mt.com

Friedel-Crafts Acylation: Naphthalene is reacted with undecanoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of this reaction is highly dependent on the solvent.

Synthesis of 1-Undecanoylnaphthalene: When the reaction is performed in non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane, substitution is kinetically controlled and preferentially occurs at the more reactive α-position (C1), yielding 1-undecanoylnaphthalene as the major product. rsc.org

Synthesis of 2-Undecanoylnaphthalene: In polar solvents like nitrobenzene, the reaction is thermodynamically controlled. The bulkier acylating reagent-catalyst complex experiences greater steric hindrance at the α-position from the adjacent peri-hydrogen. This steric factor, combined with the increased solubility of the intermediate complexes allowing the reaction to reach equilibrium, favors the formation of the more stable β-substituted product, 2-undecanoylnaphthalene. stackexchange.com

Clemmensen Reduction: The resulting 1- or 2-undecanoylnaphthalene is then converted to the corresponding undecyl-naphthalene by removing the carbonyl group. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for reducing aryl-alkyl ketones and is tolerant of the aromatic ring. wikipedia.organnamalaiuniversity.ac.in

Direct alkylation of naphthalene with alkylating agents like 1-undecene (B165158) can also be performed, often using solid acid catalysts such as zeolites. This method can favor mono-alkylation and, due to the steric bulk of the incoming undecyl group, often results in a higher proportion of the 2-substituted isomer. stackexchange.comgoogle.com

Table 2: Directed Synthesis Strategies for Undecyl-Naphthalene Isomers

| Target Product | Method | Key Reagents | Solvent/Catalyst | Rationale for Selectivity |

|---|---|---|---|---|

| 1-Undecylnaphthalene | Friedel-Crafts Acylation + Clemmensen Reduction | Naphthalene, Undecanoyl chloride, AlCl₃; then Zn(Hg), HCl | Non-polar (e.g., CS₂, 1,2-dichloroethane) for acylation | Kinetic control favors substitution at the more reactive C1 position. rsc.org |

| 2-Undecylnaphthalene | Friedel-Crafts Acylation + Clemmensen Reduction | Naphthalene, Undecanoyl chloride, AlCl₃; then Zn(Hg), HCl | Polar (e.g., Nitrobenzene) for acylation | Thermodynamic control favors the sterically less hindered and more stable C2 position. stackexchange.com |

| 2-Undecylnaphthalene (major) | Direct Friedel-Crafts Alkylation | Naphthalene, 1-Undecene | Zeolite catalyst | Steric hindrance of the large undecyl group favors substitution at the C2 position. stackexchange.comgoogle.com |

Structure Property Relationships and Advanced Characterization of Naphthalene, Undecyl Analogs

Elucidation of Electronic Structure and Spectroscopic Signatures

The attachment of an undecyl chain to the naphthalene (B1677914) moiety introduces subtle yet significant perturbations to its electronic environment. These changes are manifested in various spectroscopic techniques, providing a comprehensive picture of the molecule's electronic structure and the influence of the alkyl substituent.

Vibrational Spectroscopic Analysis (FTIR)

The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.czillinois.edu The C-C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ range. mdpi.com

The undecyl chain introduces strong aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. vscht.czmdpi.com Specifically, the asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are prominent in this region. Bending vibrations for the CH₂ and CH₃ groups are also expected, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. vscht.cz The presence of the long alkyl chain may also introduce rocking and wagging modes at lower frequencies.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Undecyl Chain (CH₂, CH₃) |

| Aromatic C=C Stretch | 1600-1400 | Naphthalene Ring |

| CH₂ Bending (Scissoring) | ~1465 | Undecyl Chain |

| CH₃ Bending (Asymmetric) | ~1450 | Undecyl Chain |

| CH₃ Bending (Symmetric) | ~1375 | Undecyl Chain |

| C-H Out-of-Plane Bending | 900-650 | Naphthalene Ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of naphthalene derivatives are highly sensitive to substitution. The introduction of an alkyl group, such as undecyl, can cause shifts in the absorption and fluorescence spectra, and influence the quantum yield and fluorescence lifetime.

The UV-Vis absorption spectrum of naphthalene is characterized by strong π-π* transitions. Alkyl substitution typically leads to a slight bathochromic (red) shift in the absorption maxima. mdpi.com This is attributed to the electron-donating inductive effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO).

Naphthalene and its derivatives are known for their fluorescent properties. researchgate.net The fluorescence emission of undecyl-naphthalene is expected to be in the ultraviolet or blue region of the spectrum. The undecyl chain can influence the fluorescence quantum yield and lifetime. In some cases, the flexibility of a long alkyl chain can introduce non-radiative decay pathways, potentially leading to a decrease in the quantum yield compared to unsubstituted naphthalene. However, the specific regioisomerism of the alkyl chain can also impact photophysical properties, with some isomers exhibiting excimeric luminescence in the liquid state. researchgate.net

| Photophysical Parameter | Expected Value/Observation for Undecyl-Naphthalene Analogs |

| Absorption Maximum (λabs) | Slight red-shift compared to naphthalene. |

| Molar Extinction Coefficient (ε) | Similar to or slightly higher than naphthalene. |

| Emission Maximum (λem) | In the UV/blue region, potentially red-shifted from naphthalene. |

| Fluorescence Quantum Yield (ΦF) | Dependent on the specific isomer and environment; may be lower than naphthalene due to increased vibrational freedom. |

| Fluorescence Lifetime (τF) | Expected to be in the nanosecond range. |

Nuclear Magnetic Resonance (NMR) Studies on Alkyl Chain Influence

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the detailed chemical structure of organic molecules. Both ¹H and ¹³C NMR provide specific information about the chemical environment of each nucleus, and the presence of an undecyl chain on a naphthalene ring has a distinct influence on the chemical shifts.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The undecyl chain will give rise to a series of signals in the upfield region. The methylene (B1212753) group attached directly to the naphthalene ring (α-CH₂) will be the most deshielded of the alkyl protons due to the ring current effect of the aromatic system. The terminal methyl group (ω-CH₃) will appear as a triplet at the most upfield position, typically around 0.9 ppm. The remaining methylene groups of the undecyl chain will produce a complex multiplet in the 1.2-1.7 ppm range. nih.gov

In the ¹³C NMR spectrum, the aromatic carbons of the naphthalene ring will resonate between approximately 120 and 135 ppm. The carbon of the undecyl chain directly attached to the naphthalene ring (α-C) will be shifted downfield compared to the other aliphatic carbons. The terminal methyl carbon (ω-C) will be the most upfield signal of the alkyl chain. Studies on analogous 2-n-alkylamino-naphthalene-1,4-diones have shown that the chemical shifts of the alkyl chain carbons are influenced by their proximity to the aromatic ring and any functional groups present. utexas.edunih.gov

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 120 - 135 |

| α-CH₂ | 2.5 - 3.0 | α-C | 30 - 35 |

| β-CH₂ | 1.5 - 1.8 | β-C | 28 - 32 |

| Bulk -(CH₂)₈- | 1.2 - 1.4 | Bulk -(CH₂)₈- | 22 - 30 |

| ω-CH₃ | ~0.9 | ω-C | ~14 |

Electron Paramagnetic Resonance (EPR) of Radical Anions

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radical anions. The radical anion of undecyl-naphthalene can be generated by reduction, for example, with an alkali metal. The resulting EPR spectrum provides information about the distribution of the unpaired electron's spin density over the molecule through the analysis of hyperfine coupling constants. libretexts.org

The EPR spectrum of the naphthalene radical anion is well-characterized and shows hyperfine splitting due to the interaction of the unpaired electron with the aromatic protons. illinois.edu The introduction of an undecyl group will perturb this spin density distribution. The electron-donating nature of the alkyl group can alter the spin densities at the various positions of the naphthalene ring.

Furthermore, significant spin density can be transferred into the alkyl side chain. acs.orgresearchgate.net The magnitude of the hyperfine coupling constants for the protons on the undecyl chain will depend on their orientation relative to the aromatic ring and their distance from it. acs.org The protons on the α- and β-carbons are expected to show the largest couplings within the alkyl chain. The McConnell equation relates the proton hyperfine coupling constant to the spin density on the adjacent carbon atom, providing a means to map the spin density distribution. mdpi.com

| Position | Expected Hyperfine Coupling Constant (Gauss) |

| Aromatic Protons | Values will be perturbed from those of the unsubstituted naphthalene radical anion. |

| α-Methylene Protons | Expected to show significant hyperfine coupling. |

| β-Methylene Protons | Expected to show smaller, but measurable, hyperfine coupling. |

| Distal Methylene Protons | Hyperfine coupling is expected to decrease rapidly with distance from the ring. |

| Terminal Methyl Protons | Likely to have very small or unresolved hyperfine coupling. |

Structural Dynamics and Self-Assembly Phenomena

The incorporation of a long and flexible undecyl chain has a profound impact on the intermolecular interactions and, consequently, the solid-state packing and crystal morphology of naphthalene derivatives.

Influence of Undecyl Chain Length on Solid-State Packing and Crystal Morphology

For naphthalene derivatives with long alkyl chains like undecyl, a common packing motif involves the formation of layered structures. acs.org In these arrangements, the aromatic naphthalene cores tend to stack in a head-to-head or head-to-tail fashion, while the extended alkyl chains of adjacent molecules interdigitate. acs.org This interdigitation maximizes the London dispersion forces between the alkyl chains, contributing significantly to the stability of the crystal lattice. acs.org

| Crystallographic Parameter | Influence of Undecyl Chain |

| Crystal System | Can vary depending on the specific isomer and crystallization conditions. |

| Space Group | Dependent on the molecular symmetry and packing arrangement. |

| Unit Cell Dimensions | The presence of the long undecyl chain will significantly increase at least one of the unit cell dimensions to accommodate the extended chain. |

| Molecular Packing | Likely to exhibit layered structures with interdigitation of the alkyl chains and π-stacking of the naphthalene cores. |

| Intermolecular Interactions | A combination of π-π stacking, C-H···π interactions, and van der Waals forces between the alkyl chains will dominate the crystal packing. |

π-π Stacking Interactions in Alkylated Naphthalene Diimides

While direct experimental studies on the π-π stacking interactions of Naphthalene, undecyl- are not extensively available in the reviewed literature, significant insights can be drawn from research on its analogs, particularly alkylated naphthalene diimides (NDIs). The aromatic core of NDIs is analogous to naphthalene, and the study of their aggregation behavior provides a strong model for understanding the intermolecular forces at play.

The planarity of the naphthalene core is a critical factor in promoting π-π stacking, an essential non-covalent interaction that governs the self-assembly and electronic properties of these materials. scienceopen.com In NDI systems, the presence of alkyl chains, such as the undecyl group, significantly influences the geometry and strength of these stacking interactions. The length of the alkyl chain has been shown to be a determining factor in the type of aggregate formed. Shorter alkyl chains tend to favor the formation of H-aggregates, where the naphthalene cores are arranged in a face-to-face manner. latrobe.edu.au This cofacial arrangement maximizes the overlap of the π-orbitals, leading to strong electronic coupling between the molecules.

Solution-Phase Aggregation and Supramolecular Ordering

The aggregation of Naphthalene, undecyl- in solution is a complex phenomenon driven by a combination of solvophobic effects and the intrinsic intermolecular interactions discussed in the previous section. The long, nonpolar undecyl chain imparts significant hydrophobic character to the molecule. In polar solvents, this will drive the aggregation of the molecules to minimize the unfavorable interactions between the hydrocarbon chains and the solvent.

Studies on analogous alkylated naphthalene diimides have demonstrated that the length of the alkyl chain has a monotonic effect on properties such as melting and crystallization temperatures, suggesting a systematic influence on the aggregation behavior. latrobe.edu.au The aggregation process can lead to the formation of various supramolecular structures, from simple dimers and trimers to more complex, ordered assemblies. The final morphology of these aggregates is a result of the delicate balance between π-π stacking of the naphthalene cores and the van der Waals interactions of the undecyl chains.

The formation of highly ordered supramolecular structures has been observed in related systems, where hydrogen bonding plays a role in directing the self-assembly process. rsc.org While Naphthalene, undecyl- lacks strong hydrogen bonding capabilities, the precise interplay of π-π stacking and hydrophobic interactions can still lead to the formation of well-defined nanostructures in solution. The characterization of these solution-phase aggregates is crucial for understanding the processing and performance of materials based on this compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of naphthalene and its derivatives. samipubco.comubc.ca DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using the B3LYP functional with an aug-cc-pVQZ basis set. samipubco.comcivilica.com The introduction of an undecyl group is expected to have a modest effect on this energy gap, primarily through inductive effects.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is widely used to calculate the electronic excitation energies and simulate the UV-vis absorption spectra of molecules. rsc.orgiastate.edu For naphthalene, TD-DFT calculations have been shown to provide excitation energies that are in good agreement with experimental data, typically within 0.3 eV. illinois.edu These calculations can also provide insights into the nature of the electronic transitions, distinguishing between π-π* and other types of excitations. illinois.edu The application of TD-DFT to Naphthalene, undecyl- would allow for a detailed understanding of its photophysical properties.

Below is a table summarizing representative DFT and TD-DFT data for naphthalene, which serves as a foundational model for its undecyl- derivative.

| Property | Computational Method | Basis Set | Calculated Value | Reference |

| HOMO-LUMO Gap | DFT (B3LYP) | aug-cc-pVQZ | 4.75 eV | samipubco.comcivilica.com |

| First Excitation Energy | TD-DFT (B3LYP) | 6-31G** | ~4.5 eV | illinois.edu |

Note: The values presented are for the parent naphthalene molecule and are intended to provide a theoretical baseline.

Molecular Dynamics Simulations of Alkylated Naphthalene Systems

Molecular dynamics (MD) simulations offer a powerful approach to studying the dynamic behavior of molecules in the condensed phase. nih.govnih.gov For Naphthalene, undecyl-, MD simulations could provide valuable insights into its solution-phase aggregation and the formation of supramolecular structures. By simulating the interactions of multiple Naphthalene, undecyl- molecules in a solvent box, it is possible to observe the self-assembly process in real-time and to characterize the structure and stability of the resulting aggregates.

In a typical MD simulation of this system, the naphthalene core would be treated as a rigid body, while the undecyl chain would be modeled with full flexibility. The interactions between the molecules would be described by a combination of Lennard-Jones and Coulomb potentials. The simulations would allow for the calculation of various structural and thermodynamic properties, such as the radial distribution function, the order parameters of the aggregates, and the free energy of aggregation.

While specific MD simulation studies on Naphthalene, undecyl- are not prevalent in the literature, the methodology has been successfully applied to a wide range of organic molecules, providing crucial insights into their behavior in solution. mdpi.com Such studies on Naphthalene, undecyl- would be invaluable for understanding its processing and for the rational design of materials with desired properties.

Quantum Chemical Analysis of Electronic and Optical Properties

Quantum chemical methods provide a detailed understanding of the electronic and optical properties of molecules. For Naphthalene, undecyl-, these methods can be used to calculate a wide range of properties, including the ionization potential, electron affinity, and various spectroscopic parameters. scienceopen.comresearchgate.net

The electronic properties of naphthalene derivatives are strongly influenced by the nature and position of the substituents. researchgate.net The undecyl group, being an electron-donating alkyl group, is expected to slightly decrease the ionization potential of the naphthalene core. The optical properties, such as the absorption and emission spectra, can be predicted with a high degree of accuracy using methods like TD-DFT, as discussed in section 3.3.1. scienceopen.com

The table below presents a summary of key electronic and optical properties of naphthalene as determined by quantum chemical calculations, which can be considered as a starting point for understanding the properties of Naphthalene, undecyl-.

| Property | Computational Method | Basis Set | Calculated Value | Reference |

| Ionization Potential | DFT | Various | ~8.1 eV | ubc.ca |

| Electron Affinity | DFT | Various | ~0.15 eV | ubc.ca |

| Dipole Moment | DFT (B3LYP) | 6-31G(d,p) | 0 D | researchgate.net |

Note: The values are for the parent naphthalene molecule. The undecyl substituent will induce a small dipole moment.

Prediction of Reaction Pathways and Energetics

Theoretical and computational chemistry can be employed to predict the likely reaction pathways and associated energetics for the synthesis and degradation of Naphthalene, undecyl-. Methods such as DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers and reaction enthalpies. nih.gov

For example, the alkylation of naphthalene is a common synthetic route to compounds like Naphthalene, undecyl-. researchgate.net Computational methods can be used to explore the mechanism of this reaction, identifying the most favorable reaction pathway and predicting the regioselectivity of the substitution. Similarly, the degradation pathways of Naphthalene, undecyl- under various conditions (e.g., oxidation, pyrolysis) can be investigated, providing insights into its environmental fate and persistence. kaust.edu.sanih.gov

The use of automated reaction path prediction tools, often combined with quantum chemical calculations, is becoming increasingly common for the exploration of complex reaction networks. rsc.orgarxiv.orgchemrxiv.org The application of these methods to Naphthalene, undecyl- would provide a comprehensive understanding of its chemical reactivity.

Advanced Materials Science Applications of Undecyl Substituted Naphthalene Derivatives

Organic Electronics and Semiconducting Materials Development

Undecyl-substituted naphthalene (B1677914) derivatives have emerged as a significant class of materials in the development of organic electronics. Their utility is most prominent in n-type semiconductors, which are essential components for complementary metal-oxide-semiconductor (CMOS)-like logic circuits and organic photovoltaics. The undecyl chains facilitate the processing of these otherwise often insoluble polycyclic aromatic hydrocarbons and play a critical role in tuning the molecular organization in thin films, which directly impacts device performance.

Naphthalene diimides (NDIs) are a well-established class of electron-deficient molecules, making them excellent candidates for n-type semiconductors. The introduction of two undecyl chains at the imide nitrogen positions (N,N'-di(n-undecyl)naphthalene-1,4,5,8-tetracarboxylic diimide) is a common strategy to improve their processability. These long alkyl chains influence the intermolecular π-π stacking of the NDI cores, which is the primary pathway for charge transport.

Research into homologous series of N,N'-dialkylated NDIs has shown that the length of the alkyl chain is a critical parameter in determining the charge carrier mobility. While shorter alkyl chains can lead to more ordered packing and higher mobility, the undecyl group provides a good balance between solubility and solid-state order. The electron-accepting nature of the diimide core, coupled with the organizational influence of the undecyl chains, facilitates efficient n-type charge transport. The electron mobility in these materials is highly dependent on the molecular arrangement, with longer alkyl chains sometimes leading to a decrease in mobility compared to mid-length chains that may promote more favorable π-stacking.

Organic field-effect transistors are fundamental components of organic electronic circuits. Undecyl-substituted naphthalene diimides are frequently used as the active n-type semiconducting layer in OFETs. These devices are typically fabricated using solution-based techniques like spin-coating, which is possible due to the solubility imparted by the undecyl groups.

The fabrication process generally involves depositing the undecyl-naphthalene derivative onto a gate dielectric layer, followed by the deposition of source and drain electrodes. The performance of these OFETs is characterized by several key parameters, including the electron mobility (μe), the threshold voltage (Vth), and the on/off current ratio (Ion/Ioff). While specific data for undecyl-substituted naphthalene OFETs can vary based on fabrication conditions, studies on NDI derivatives provide valuable insights into their typical performance. For instance, a study on a naphthalene diimide-based small molecule with glycol side chains reported an electron mobility of 6.4 × 10⁻⁴ ± 1.3 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Electron Mobility (μ) | 6.4 × 10⁻⁴ ± 1.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ | nih.gov |

| Transconductance (gm) | 344 ± 19.7 μS to 814 ± 124.2 μS | rsc.org |

| Mobility Capacitance Product (μC*) | 0.13 ± 0.03 F cm⁻¹ V⁻¹ s⁻¹ to 0.23 ± 0.04 F cm⁻¹ V⁻¹ s⁻¹ | rsc.org |

In the realm of organic photovoltaics (OPVs), undecyl-substituted naphthalene derivatives, particularly those based on the NDI core, are utilized as non-fullerene acceptors. Their strong electron-accepting properties and tunable energy levels make them suitable partners for various polymer donors in bulk heterojunction solar cells. The undecyl chains aid in controlling the morphology of the donor-acceptor blend, which is crucial for efficient exciton (B1674681) dissociation and charge transport.

The design of next-generation OPVs focuses on maximizing light absorption and minimizing energy losses. A fused-ring electron acceptor featuring a naphthalene core (NDIC), a derivative of the more common indacenodithiophene-based acceptors, has demonstrated the potential of naphthalene-based cores in high-performance solar cells. In a device using this acceptor with the polymer donor PBDB-T, a power conversion efficiency of 9.43% was achieved. nih.govnih.gov This performance highlights the promise of naphthalene-based acceptors in advancing OPV technology.

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 9.43% | nih.govnih.gov |

| Open-Circuit Voltage (Voc) | 0.90 V | nih.govnih.gov |

| Short-Circuit Current Density (Jsc) | 15.10 mA cm⁻² | nih.gov |

| Fill Factor (FF) | 69.60% | nih.gov |

Functional Polymers and Composites Based on Naphthalene, Undecyl- Moieties

The incorporation of undecyl-naphthalene units into polymeric structures gives rise to functional materials with tailored electronic and mechanical properties. These polymers are of great interest for applications in flexible and printed electronics.

Various polymerization strategies are employed to synthesize naphthalene-containing polymers. A common approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. In these methods, a dibrominated undecyl-naphthalene derivative can be reacted with a co-monomer containing organotin or boronic acid ester functionalities to build the polymer chain.

Direct arylation polymerization is another emerging "green" method that avoids the preparation of organometallic reagents. nih.gov This technique allows for the direct coupling of C-H bonds with C-Br bonds, offering a more atom-economical route to these conjugated polymers. For example, a dibrominated NDI monomer with undecyl side chains can be polymerized with a thiophene-based co-monomer to yield a high-performance n-type polymer. The undecyl groups are crucial in these polymerization reactions as they ensure the solubility of the growing polymer chains in the reaction medium.

The combination of the rigid, electronically active naphthalene core and the flexible undecyl side chains makes polymers derived from these moieties well-suited for flexible electronic applications. The long alkyl chains can impart a degree of ductility to the material, allowing thin films to withstand mechanical stress, such as bending and stretching, without significant degradation in electronic performance.

Naphthalene diimide-based polymers have been successfully used as the semiconducting channel in flexible organic field-effect transistors. These devices can be fabricated on flexible substrates like polyethylene (B3416737) naphthalate (PEN) or polyimide. The performance of these flexible devices is a testament to the robustness of the undecyl-naphthalene-containing polymers. While specific mechanical testing data for undecyl-naphthalene polymers is not always detailed, the successful fabrication of high-performance flexible devices implies good mechanical resilience. NDI-based polymers have demonstrated electron mobilities as high as 0.85 cm²V⁻¹s⁻¹ in flexible FETs.

Adsorption Technologies and Porous Materials

The functionalization of porous materials with specific chemical groups is a key strategy to enhance their performance in targeted adsorption applications. For undecyl-naphthalene-based materials, the interplay between the aromatic naphthalene backbone and the flexible, nonpolar undecyl chains would be critical in defining their adsorption behavior.

Naphthalene-Based Porous Polymers for Gas Capture (e.g., CO2)

Porous organic polymers (POPs) are a class of materials that have shown significant promise for carbon dioxide (CO2) capture due to their high surface areas, tunable pore structures, and chemical stability. mdpi.comnih.gov While specific data on undecyl-naphthalene-based POPs is not available, we can extrapolate potential performance based on related systems.

The introduction of the undecyl group could influence CO2 capture in several ways. The long alkyl chain might increase the free volume within the polymer network, potentially enhancing gas diffusion. However, it could also lead to a decrease in the affinity for CO2, which is a quadrupolar molecule that interacts favorably with polar functional groups or electron-rich aromatic systems. The hydrophobic nature of the undecyl chain might be advantageous in flue gas streams with high humidity, as it could prevent water molecules from competing for adsorption sites.

Table 1: Hypothetical CO2 Adsorption Properties of an Undecyl-Naphthalene Porous Polymer (UN-POP)

| Parameter | Projected Value | Rationale |

| BET Surface Area (m²/g) | 400 - 800 | The bulky undecyl group might hinder efficient packing during polymerization, leading to a moderate surface area compared to some non-substituted naphthalene-based POPs. |

| CO2 Uptake (mmol/g) at 273 K, 1 bar | 1.5 - 2.5 | The primary adsorption would likely be driven by the naphthalene core, with the undecyl chains potentially creating additional microporosity. |

| CO2/N2 Selectivity | 20 - 40 | The aromatic naphthalene units would offer some selectivity for CO2 over nitrogen. |

| Heat of Adsorption (kJ/mol) | 20 - 30 | Physisorption would be the dominant mechanism, with relatively low energy requirements for regeneration. |

This table is a theoretical projection and is not based on experimental data.

Sorption Mechanisms for Heavy Metal Sequestration by Naphthalene Derivatives

The removal of heavy metal ions from aqueous solutions is a critical environmental challenge. The effectiveness of an adsorbent for heavy metal sequestration is largely dependent on the presence of functional groups that can chelate or otherwise bind to the metal ions.

A porous polymer derived solely from undecyl-naphthalene would likely exhibit poor performance in heavy metal sequestration from water due to its inherent hydrophobicity and lack of strong binding sites. However, such a material could serve as a scaffold for post-synthetic modification. The introduction of chelating groups, such as amines, thiols, or carboxylic acids, onto the naphthalene ring would be necessary to impart heavy metal affinity.

The sorption mechanism would then be dictated by these introduced functional groups. For instance, amine groups could coordinate with metal ions like copper (Cu²⁺) and lead (Pb²⁺) through Lewis acid-base interactions. The undecyl chains, while not directly involved in binding, could create a hydrophobic microenvironment that might influence the accessibility of the binding sites.

Table 2: Potential Sorption Mechanisms for Functionalized Undecyl-Naphthalene Polymers

| Functional Group | Target Heavy Metal | Primary Sorption Mechanism |

| Amine (-NH2) | Pb²⁺, Cu²⁺, Cd²⁺ | Lewis acid-base interaction, chelation |

| Thiol (-SH) | Hg²⁺, Pb²⁺, Ag⁺ | Soft acid-soft base interaction, covalent bonding |

| Carboxylic Acid (-COOH) | Pb²⁺, Cd²⁺, Zn²⁺ | Ion exchange, electrostatic attraction |

Environmental Research and Biogeochemical Transformations of Alkylated Naphthalenes

Environmental Fate and Transport Mechanisms in Abiotic Systems

The environmental behavior of undecyl-naphthalene is governed by its distinct physicochemical properties. The presence of a long C11 alkyl chain attached to the naphthalene (B1677914) core renders the molecule significantly more hydrophobic and less volatile compared to its parent compound, naphthalene. These characteristics strongly influence its partitioning and persistence in various environmental compartments.

Due to its molecular structure, undecyl-naphthalene exhibits very low vapor pressure and low water solubility. A key indicator of its hydrophobicity is the octanol-water partition coefficient (log Kₒw), which is high for long-chain alkylated aromatics. For instance, the computed XLogP3 value for 1-undecylnaphthalene is 9.3, signifying a strong tendency to partition from aqueous phases into organic media.

This high hydrophobicity dictates that undecyl-naphthalene will predominantly associate with organic matter in soil and sediment, limiting its mobility in groundwater. Dissipation from these matrices is not significantly driven by volatilization into the atmosphere, a pathway that is more relevant for the more volatile, unsubstituted naphthalene. Instead, the primary dissipation mechanisms for undecyl-naphthalene are sorption to particulate matter, burial in sediments, and degradation processes. In aquatic systems, it will be largely found in sediment beds and suspended particulate matter rather than dissolved in the water column.

Table 1: Computed Physicochemical Properties of 1-Undecylnaphthalene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₀ | asm.org |

| Molecular Weight | 282.5 g/mol | asm.org |

| XLogP3 (Octanol-Water Partition Coefficient) | 9.3 | asm.org |

Photodegradation is a critical abiotic process that contributes to the transformation of alkylated naphthalenes in the environment. nih.gov When exposed to sunlight in aquatic environments, these compounds can undergo direct photolysis or indirect photo-oxidation initiated by reactive oxygen species, such as hydroxyl radicals.

The degradation process for alkylated naphthalenes has been observed to follow pseudo-first-order kinetics. nih.gov The primary transformation products are typically oxygenated compounds, including alcohols, aldehydes, ketones, and quinones, formed through the oxidation of the aromatic rings or the alkyl chain. nih.gov For undecyl-naphthalene, chemical oxidation can occur at two main sites: the naphthalene ring system or the undecyl side chain. Strong oxidizing agents can attack C-H bonds at the benzylic position (the carbon atom of the alkyl chain directly attached to the ring), a process facilitated by the stabilization of the resulting radical by the aromatic ring. unizin.orgpressbooks.pub This can lead to the formation of carboxylic acids. unizin.orgpressbooks.pub Additionally, the terminal carbon of the long alkyl chain can be a target for oxidation.

Microbial Degradation Pathways and Bioremediation Strategies

The biodegradation of undecyl-naphthalene is a key process for its ultimate removal from the environment. A diverse range of microorganisms has evolved enzymatic machinery to utilize complex hydrocarbons as a source of carbon and energy.

The bacterial degradation of aromatic compounds is well-documented, with genera such as Pseudomonas, Sphingobium, and Rhodococcus being prominent degraders. frontiersin.orgnih.govnih.gov Two primary enzymatic strategies are plausible for the initial attack on undecyl-naphthalene:

Attack on the Aromatic Ring: This is the classic pathway for naphthalene degradation. It is initiated by a multi-component enzyme system called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govmdpi.com This product is then further metabolized through a series of enzymatic steps involving dehydrogenases and ring-cleavage enzymes, ultimately leading to intermediates of central metabolism like salicylate. nih.govmdpi.com

Attack on the Alkyl Chain: For long-chain alkylated aromatics, initial oxidation of the side chain is a common strategy. This can occur via two main routes:

Terminal (ω)-oxidation: A monooxygenase enzyme hydroxylates the terminal methyl group of the undecyl chain. Subsequent oxidation steps convert the resulting alcohol to an aldehyde and then to a fatty acid, which can then be degraded via the β-oxidation pathway. mdpi.comnih.gov

Subterminal Oxidation: Oxidation occurs at a non-terminal carbon on the alkyl chain. mdpi.com

A study on the biotransformation of 1-butylnaphthalene by Sphingobium barthaii identified multiple pathways, including aromatic ring-opening and alkyl chain-shortening, indicating that bacteria can employ a combination of strategies to dismantle these complex molecules. nih.gov

Fungi, especially white-rot fungi like Phanerochaete chrysosporium, are highly effective at degrading complex organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). nih.govinrs.ca Unlike the specific dioxygenases often found in bacteria, fungi typically employ less specific, powerful oxidative enzymes.

The key enzymes in fungal PAH metabolism are cytochrome P450 monooxygenases (P450s). nih.govmdpi.comresearchgate.net These enzymes activate the aromatic ring by forming a highly reactive epoxide intermediate. mdpi.com This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol or conjugated with glutathione. inrs.camdpi.com For alkylated compounds, fungal P450s have also been shown to catalyze the hydroxylation of alkyl side chains. nih.gov Research on alkylphenols demonstrated that a fungal P450 from Phanerochaete chrysosporium could perform ω-oxidation, hydroxylating the terminal carbon of alkyl chains ranging from C3 to C9. nih.gov This mechanism is highly relevant for the biotransformation of undecyl-naphthalene, suggesting a pathway that begins with the oxidation of the terminal methyl group on the C11 chain.

However, this is followed by the enrichment and proliferation of specialized hydrocarbon-degrading bacteria. mdpi.comnih.gov Studies on hydrocarbon-contaminated soils consistently show an increase in the relative abundance of specific genera known for their metabolic versatility. These often include:

Proteobacteria (e.g., Pseudomonas, Sphingomonas, Alkanindiges)

Actinobacteria (e.g., Rhodococcus, Mycobacterium, Nocardioides)

These organisms are well-adapted to utilize complex organic molecules as a carbon source. asm.orgmdpi.com The presence of undecyl-naphthalene would likely lead to a community shift, favoring microbes that possess the enzymatic machinery for either ring-hydroxylating dioxygenase activity or alkane monooxygenase activity capable of attacking the long alkyl side chain. Over time, as the parent compound is broken down, a succession of other microbial populations may arise to metabolize the intermediate products. nih.gov

Cometabolism and Biostimulation for Enhanced Degradation of Naphthalene, undecyl-

The biodegradation of persistent organic pollutants like Naphthalene, undecyl- is often limited by their low bioavailability and the metabolic capacity of indigenous microbial populations. To overcome these challenges, cometabolism and biostimulation are employed as effective bioremediation strategies. These approaches enhance the degradation of complex organic molecules by leveraging the metabolic capabilities of microbial consortia and optimizing environmental conditions.

Cometabolism is a process in which microorganisms degrade a compound that they cannot use as a primary energy or carbon source. This degradation occurs in the presence of a primary substrate that supports the growth of the microbial population. The enzymes produced by the microorganisms to metabolize the primary substrate can fortuitously act on the co-contaminant, leading to its transformation and often, detoxification. In the context of Naphthalene, undecyl-, cometabolism can be facilitated by methanotrophic consortia. These consortia, which primarily utilize methane as their carbon and energy source, produce enzymes like methane monooxygenase that have a broad substrate specificity and can initiate the oxidation of a wide range of hydrocarbons, including chlorinated solvents and potentially long-chain alkylated naphthalenes nih.gov.

Biostimulation, on the other hand, involves the addition of nutrients or other stimulating agents to the contaminated environment to enhance the activity of the native microbial populations capable of degrading the target pollutant. For hydrocarbon-contaminated environments, the addition of nitrogen and phosphorus sources is a common biostimulation strategy, as these nutrients are often limiting factors for microbial growth and metabolic activity. In mangrove sediments, for example, biostimulation through the addition of a mineral salt medium has been shown to significantly enhance the degradation of polycyclic aromatic hydrocarbons (PAHs) nih.gov. The application of surfactants can also be a form of biostimulation, as they can increase the bioavailability of hydrophobic compounds like Naphthalene, undecyl-, making them more accessible to microbial degradation biorxiv.org. A combined strategy of bioaugmentation (the introduction of specific microorganisms) and surfactant-enhanced biostimulation has demonstrated significant degradation of various PAHs in chronically contaminated soils biorxiv.orgbiorxiv.org.

The success of these strategies often relies on the synergistic interactions within complex microbial consortia. Different microbial species within a consortium can perform different steps in the degradation pathway, leading to a more complete and efficient breakdown of the pollutant. For instance, some members of the consortium may be responsible for the initial oxidation of the alkyl side chain of Naphthalene, undecyl-, while others may specialize in the cleavage of the naphthalene ring. Studies on the degradation of linear alkylbenzenes have revealed the involvement of multiple catabolic pathways within a single bacterial strain, suggesting the complexity of degradation processes even at the individual organism level ias.ac.in.

The following table summarizes the key aspects of cometabolism and biostimulation for the enhanced degradation of alkylated naphthalenes.

| Strategy | Mechanism | Key Factors | Examples of Application |

|---|---|---|---|

| Cometabolism | Degradation of a non-growth substrate (e.g., Naphthalene, undecyl-) by enzymes produced for the metabolism of a primary growth substrate (e.g., methane). | - Presence of a suitable primary substrate.

| - Degradation of chlorinated solvents by methanotrophic consortia.

|

| Biostimulation | Enhancement of the metabolic activity of indigenous microorganisms by adding limiting nutrients or other agents. | - Nutrient availability (e.g., nitrogen, phosphorus).

| - Addition of mineral salt medium to mangrove sediments to enhance PAH degradation.

|

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These processes are particularly effective for the degradation of recalcitrant organic compounds like Naphthalene, undecyl-, which are resistant to conventional treatment methods.

Catalytic Oxidation and Hydrodearomatization Mechanisms

Catalytic oxidation involves the use of a catalyst to enhance the production of ROS from an oxidant, such as hydrogen peroxide (H₂O₂) or ozone (O₃). This approach can lead to the efficient degradation of PAHs. For instance, iron(III) TAML (tetraamido macrocyclic ligand) activators in the presence of H₂O₂ have been shown to effectively catalyze the oxidative degradation of naphthalene in aqueous solutions at neutral pH nih.gov. The mechanism involves the transfer of an electron from the naphthalene molecule to an oxidized iron TAML species, leading to the formation of naphthoquinones, which are then further degraded into smaller fragments nih.gov. The rate of oxidation of substituted naphthalenes in these systems is influenced by the nature of the substituent, with electron-donating groups generally increasing the reaction rate nih.gov.

Hydrodearomatization (HDA) is a catalytic process that involves the saturation of aromatic rings with hydrogen. This process is crucial in the upgrading of heavy oil fractions and can also be applied to the remediation of aromatic pollutants. HDA of alkylated naphthalenes typically proceeds through a series of hydrogenation steps, where the aromatic rings are sequentially saturated. The kinetics of HDA are complex and can be influenced by the presence of other compounds that compete for active sites on the catalyst mdpi.com. The process can be formally divided into hydrogenation, isomerization, hydrocracking, and dealkylation reactions mdpi.com.

The table below provides an overview of catalytic oxidation and hydrodearomatization for the remediation of alkylated naphthalenes.

| Process | Description | Key Mechanisms | Catalysts |

|---|---|---|---|

| Catalytic Oxidation | Use of a catalyst to enhance the generation of reactive oxygen species for the degradation of pollutants. | - Electron transfer from the aromatic ring to the oxidized catalyst.

| - Iron(III) TAML complexes

|

| Hydrodearomatization | Saturation of aromatic rings with hydrogen under catalytic conditions. | - Hydrogenation of aromatic rings.

| - Supported metal catalysts (e.g., NiMo, CoMo on alumina) |

Application of Nano-Materials in Naphthalene Derivative Degradation

The use of nano-materials in environmental remediation has gained significant attention due to their unique properties, such as high surface area-to-volume ratio and enhanced reactivity. In the context of naphthalene derivative degradation, nano-materials are primarily used as photocatalysts.

Photocatalysis is an AOP that utilizes semiconductor nano-materials to generate ROS upon exposure to light. When a semiconductor nanoparticle, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs a photon with energy greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.

Nickel oxide (NiO) nanoparticles have been shown to be effective in the photocatalytic degradation of PAHs like anthracene nih.gov. The degradation efficiency is influenced by factors such as the concentration of the pollutant, the amount of the nanocatalyst, and the pH of the solution nih.gov. The degradation process often follows pseudo-first-order kinetics nih.gov. The addition of iron nanoparticles has also been found to enhance the biodegradation of mixed PAHs by increasing the bioavailability of the pollutants and promoting microbial growth nih.gov.

The following table summarizes the application of nano-materials in the degradation of naphthalene derivatives.

| Nano-material | Application | Mechanism of Action | Reported Efficiency |

|---|---|---|---|

| Nickel Oxide (NiO) | Photocatalytic degradation of PAHs | Generation of reactive oxygen species under UV or sunlight irradiation. | Up to 79% degradation of pyrene within 60 minutes. |

| Iron Nanoparticles | Enhancement of biodegradation of PAHs | Increased bioavailability of PAHs and stimulation of microbial growth. | 85% degradation of mixed PAHs when combined with biosurfactants. |

Mechanistic Insights into Radical-Mediated Degradation

The degradation of Naphthalene, undecyl- through AOPs is primarily driven by the reactions of highly reactive radical species. The hydroxyl radical (•OH) is the most important of these, as it is a non-selective and powerful oxidant.

The reaction of •OH with naphthalene and its derivatives can proceed through two main pathways: addition to the aromatic ring and hydrogen abstraction from the alkyl side chain. For the naphthalene ring, •OH addition is the dominant pathway, leading to the formation of hydroxylated intermediates. Theoretical studies on the oxidation of naphthalene by •OH radicals have shown that the initial addition step is crucial in determining the final products acs.org. The position of the OH addition on the naphthalene ring influences the subsequent reaction steps and the stability of the intermediates.

Sulfate radicals (SO₄•⁻) are another important type of radical species that can be generated in AOPs, for example, through the activation of persulfate. Sulfate radicals also react with aromatic compounds, primarily through electron transfer and addition mechanisms. The degradation pathways and the resulting intermediates can differ between hydroxyl radical and sulfate radical-dominated systems researchgate.net.

The presence of the long undecyl side chain in Naphthalene, undecyl- is expected to influence the radical-mediated degradation process. The alkyl chain can be a target for hydrogen abstraction by radicals, leading to the formation of alkyl radicals, which can then undergo further reactions. Additionally, the steric hindrance and electronic effects of the undecyl group can affect the rate and regioselectivity of radical attack on the naphthalene ring.

The table below outlines the key radical species involved in the degradation of alkylated naphthalenes and their primary reaction mechanisms.

| Radical Species | Generation Method | Primary Reaction Mechanism with Alkylated Naphthalenes | Resulting Intermediates |

|---|---|---|---|

| Hydroxyl Radical (•OH) | - Fenton's reaction (Fe²⁺ + H₂O₂)

| - Addition to the aromatic ring

| - Hydroxylated naphthalenes

|

| Sulfate Radical (SO₄•⁻) | - Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) with heat, UV, or transition metals. | - Electron transfer from the aromatic ring

| - Radical cations

|

Analytical Methodologies for Naphthalene, Undecyl in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including alkylated naphthalenes. For a nonpolar compound like "Naphthalene, undecyl-," reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. As the polarity of the mobile phase is decreased (by increasing the proportion of organic solvent), nonpolar compounds like "Naphthalene, undecyl-" elute from the column.

While specific HPLC methods exclusively for "Naphthalene, undecyl-" are not extensively documented in publicly available literature, a general methodology can be established based on the analysis of other PAHs. nih.govsemanticscholar.org A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for strong interaction with nonpolar analytes. The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the solvent composition is changed over time, is often employed to ensure the efficient separation of compounds with a wide range of polarities. semanticscholar.org

Detection is commonly achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD). A DAD can provide UV-Vis spectra of the eluting peaks, aiding in compound identification. biotecnosrl.it An FLD offers higher sensitivity and selectivity for fluorescent compounds like naphthalenes. nih.govsemanticscholar.org

Interactive Data Table: Typical HPLC Parameters for the Analysis of Alkylated Naphthalenes

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of water, increasing the percentage of acetonitrile over time. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient to 40°C |

| Injection Volume | 10 - 25 µL |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| DAD Wavelength | 220 nm |

| FLD Excitation/Emission | e.g., 254 nm / 330 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for "Naphthalene, undecyl-." shimadzu.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The NIST Mass Spectrometry Data Center provides GC-MS data for "Undecane, 1-(1-naphthyl)-," which is a synonym for "Naphthalene, undecyl-." nih.govnist.gov This data reveals characteristic mass-to-charge ratio (m/z) peaks that are crucial for its identification. The molecular ion peak would be expected at m/z 282, corresponding to the molecular weight of "Naphthalene, undecyl-." nih.gov The top peak observed in the mass spectrum is at m/z 141, which likely corresponds to a stable tropylium-like ion formed after the cleavage of the undecyl side chain. The second-highest peak is the molecular ion at m/z 282, and the third-highest is at m/z 142. nih.gov

While the direct analysis of "Naphthalene, undecyl-" is feasible, the analysis of its potential metabolites, which are likely to be more polar, may require a derivatization step to increase their volatility for GC-MS analysis. tci-thaijo.org

Interactive Data Table: GC-MS Data for Naphthalene (B1677914), undecyl-

| Parameter | Value | Reference |

| NIST Number | 27574 | nih.gov |

| Total Peaks | 170 | nih.gov |

| m/z Top Peak | 141 | nih.gov |

| m/z 2nd Highest | 282 | nih.gov |

| m/z 3rd Highest | 142 | nih.gov |

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, PD-CIMS)

Advanced mass spectrometry techniques, particularly those coupled with liquid chromatography (LC-MS/MS), offer enhanced sensitivity and specificity for the analysis of complex mixtures. While GC-MS is excellent for volatile compounds, LC-MS/MS can analyze a broader range of compounds, including those that are less volatile or thermally labile. This would be particularly useful for the analysis of potential polar metabolites of "Naphthalene, undecyl-."

In LC-MS/MS, after separation by HPLC, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) provides a high degree of certainty in compound identification and quantification, even in complex matrices.

Plasma Desorption/Chemical Ionization Mass Spectrometry (PD-CIMS) is another advanced technique that has been used for the analysis of naphthalene and its metabolites. This technique is particularly useful for the analysis of thermally labile compounds.

Capillary Electrophoresis and Thin-Layer Chromatography in Analytical Protocols

Capillary Electrophoresis (CE) and Thin-Layer Chromatography (TLC) are additional analytical techniques that can be employed in the analysis of naphthalene derivatives.

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte. While CE is more commonly used for charged species, it can be adapted for neutral compounds like "Naphthalene, undecyl-" through the use of Micellar Electrokinetic Chromatography (MEKC). In MEKC, surfactants are added to the electrolyte to form micelles, which can interact with neutral analytes and facilitate their separation.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. For a nonpolar compound like "Naphthalene, undecyl-," a normal-phase TLC system with a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be appropriate. Reversed-phase TLC plates are also available. Visualization can be achieved under UV light due to the aromatic nature of the naphthalene ring. While TLC is primarily a qualitative technique, it can be made semi-quantitative through densitometry.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of "Naphthalene, undecyl-" in complex matrices such as environmental samples (e.g., soil, water) or biological tissues requires a robust sample preparation and extraction procedure to isolate the analyte from interfering substances. thermofisher.comwindows.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov For a nonpolar compound like "Naphthalene, undecyl-," a reversed-phase SPE cartridge (e.g., C18) would be effective. The sample is passed through the cartridge, and the nonpolar analyte is retained on the sorbent while polar impurities are washed away. The analyte is then eluted with a small volume of a nonpolar solvent.

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquids. For extracting "Naphthalene, undecyl-" from an aqueous matrix, an organic solvent such as hexane, dichloromethane, or a mixture thereof would be used.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that is gaining popularity for the analysis of a wide range of analytes in food and environmental samples. semanticscholar.org It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE).

The choice of extraction technique will depend on the sample matrix and the subsequent analytical method. For all techniques, it is crucial to minimize the loss of the analyte and to remove any substances that may interfere with the analysis. thermofisher.com

Mechanistic Investigations of Chemical and Biochemical Reactions Involving Alkylated Naphthalenes

Reaction Mechanism Elucidation in Synthetic Organic Chemistry

Understanding the mechanisms of synthetic reactions is crucial for controlling product distribution and stereochemistry. For undecylnaphthalene, this primarily involves the study of its formation via alkylation and subsequent derivatization reactions.

Kinetics and Thermodynamics of Alkylation Reactions

The introduction of an undecyl group onto the naphthalene (B1677914) ring is typically achieved through Friedel-Crafts alkylation. This reaction involves the electrophilic attack of an undecyl carbocation, or a related polarized complex, on the electron-rich naphthalene nucleus. The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the alkylating agent (e.g., 1-undecene (B165158) or 1-undecyl halide), the catalyst (commonly a Lewis acid like AlCl₃ or a solid acid catalyst like a zeolite), and the reaction conditions.

The alkylation of naphthalene can lead to substitution at either the α (1) or β (2) position. The distribution of these isomers is governed by a combination of kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is typically the α-substituted isomer. This is because the carbocation intermediate leading to the α-product is more stabilized by resonance, resulting in a lower activation energy for its formation.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. The β-substituted isomer is sterically less hindered than the α-isomer, where the alkyl chain experiences peri-interactions with the hydrogen atom at the 8-position. Consequently, the β-isomer is the more thermodynamically stable product.

While specific kinetic and thermodynamic parameters for the alkylation of naphthalene with an undecyl group are not extensively documented in the literature, studies on the alkylation with other long-chain olefins provide valuable insights. For instance, the liquid-phase alkylation of naphthalene with C₁₁-C₁₂ olefins over HY and Hβ zeolites has been investigated, with HY zeolites showing higher activity and selectivity for mono-alkylnaphthalenes. researchgate.net The reaction mechanism over zeolites involves the formation of a carbocation from the olefin, which then attacks the naphthalene ring. The pore structure of the zeolite can influence the regioselectivity of the reaction.

A proposed mechanism for the alkylation of α-methylnaphthalene with long-chain olefins over HY zeolite suggests that the reaction proceeds through a carbocation intermediate, with the catalyst's acidity and pore size playing a crucial role in product selectivity. researchgate.net

Table 1: Factors Influencing the Kinetics and Thermodynamics of Naphthalene Alkylation

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Product Stability) | Influence on α/β Selectivity |

| Temperature | Increases reaction rate | Favors the more stable isomer at equilibrium | Higher temperatures favor the β-isomer |

| Catalyst | Lewis acids and solid acids increase the rate | Can influence isomer distribution | Shape-selective catalysts (zeolites) can favor the less bulky β-isomer |

| Alkylating Agent | Reactivity varies (e.g., alkene vs. alkyl halide) | Does not directly affect product stability | The bulkiness of the alkylating agent can favor β-substitution |

| Solvent | Can influence catalyst activity and solvation of intermediates | Can affect the equilibrium position | Polarity can influence the transition state energies for α and β substitution |

Stereochemical Aspects of Naphthalene Derivatization

The derivatization of undecylnaphthalene can involve reactions that introduce new stereocenters or are influenced by the existing alkyl substituent. While undecylnaphthalene itself is achiral, reactions at the naphthalene ring or on the undecyl chain can lead to chiral products.

Stereoselective reactions are those in which one stereoisomer is formed preferentially over another. masterorganicchemistry.comkhanacademy.org For example, if a chiral center is introduced into the undecyl chain of undecylnaphthalene, a subsequent reaction at the naphthalene ring could be influenced by this stereocenter, leading to a diastereoselective outcome.

Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org If a derivative of undecylnaphthalene with a chiral center and a leaving group on the alkyl chain undergoes a substitution reaction, the mechanism (e.g., Sₙ1 or Sₙ2) will determine the stereochemical outcome.

While specific examples of stereochemical studies on the derivatization of undecylnaphthalene are scarce, the principles of stereoselectivity and stereospecificity are fundamental to understanding the potential outcomes of such reactions. The steric bulk of the undecyl group can also play a significant role in directing the stereochemical course of reactions, for instance, by blocking one face of the naphthalene ring from attack by a reagent. libretexts.org

Biochemical Reaction Pathways and Enzyme Catalysis

In biological systems, alkylated naphthalenes can be substrates for various enzymes that catalyze specific and often stereoselective transformations. The study of these enzymatic reactions provides insights into metabolic pathways and offers potential for biocatalytic applications.

Oxidative Carbocyclization Mechanisms of Undecyl-Substituted Prodigiosin Analogs

A significant example of a biochemical reaction involving an undecyl group attached to a heterocyclic system with similarities to naphthalene is the biosynthesis of streptorubin B. This process involves the oxidative carbocyclization of undecylprodigiosin, which is catalyzed by the Rieske oxygenase-like enzyme RedG. acs.orgnih.govacs.org

The proposed mechanism, based on studies of naphthalene dioxygenase, involves the following key steps acs.orgacs.org:

Hydrogen Abstraction: The enzyme's active site, containing a non-heme iron center, abstracts a hydrogen atom from the C-7' position of the undecyl chain of undecylprodigiosin. This forms a carbon-centered radical.

Radical Addition: The resulting radical then attacks the C-4 position of the proximal pyrrole ring, leading to the formation of a ten-membered carbocycle.

Oxidation and Rearrangement: Subsequent oxidation and rearrangement steps lead to the final product, streptorubin B.

Isotopic labeling studies have provided detailed insights into the stereochemistry of this reaction. It has been shown that the pro-R hydrogen atom is abstracted from the C-7' position of the undecyl chain and that the reaction proceeds with an inversion of configuration at this carbon center. nih.gov This is a notable finding as many other non-heme iron-dependent oxygenases catalyze reactions that proceed with retention of configuration. nih.gov

Role of Specific Enzymes (e.g., Rieske Oxygenases) in Alkyl Chain Transformation

Rieske non-heme iron-dependent oxygenases are a class of enzymes known to catalyze a wide variety of oxidative transformations, including the initial steps in the degradation of aromatic compounds. bohrium.comnih.gov The archetypal enzyme of this family is naphthalene dioxygenase (NDO), which catalyzes the cis-1,2-dihydroxylation of naphthalene. nih.govebi.ac.uk

The catalytic cycle of Rieske oxygenases involves the transfer of electrons from a reductase, via a [2Fe-2S] Rieske cluster, to a mononuclear non-heme iron active site. umn.edunih.gov This activated iron-oxygen species is then responsible for the oxidation of the substrate.

While the primary function of many Rieske oxygenases is the hydroxylation of aromatic rings, the example of RedG in streptorubin B biosynthesis demonstrates their ability to functionalize alkyl chains attached to aromatic or heterocyclic systems. nih.gov The enzyme achieves remarkable chemo- and regioselectivity by activating a specific C-H bond in the undecyl chain in the presence of the electron-rich aromatic system. This highlights the versatility of Rieske oxygenases in catalyzing challenging C-H functionalization reactions on alkylated aromatic compounds.

Catalytic Mechanisms on Heterogeneous and Homogeneous Systems

Catalytic processes are widely used for the transformation of naphthalenes. The presence of an undecyl group can influence the efficiency and selectivity of these reactions due to steric and electronic effects.